molecular formula C8H14Cl2N2O2S B2602821 Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride CAS No. 2229402-31-5

Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride

Cat. No.: B2602821
CAS No.: 2229402-31-5
M. Wt: 273.17
InChI Key: CSNJWBXKBDGURQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C8H12N2O2S2ClH It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride typically involves the reaction of ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Reduced thiazole derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(1H-indol-3-yl)propanoate
  • 4-Phenyl-1,3-thiazol-2-amine
  • Sulfathiazole

Uniqueness

Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate dihydrochloride is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.2ClH/c1-2-12-7(11)5-6(9)8-10-3-4-13-8;;/h3-4,6H,2,5,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNJWBXKBDGURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=NC=CS1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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